3-{(Z)-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring. Key structural elements include:
- A (Z)-configured methylidene bridge linking the thiazolidinone and pyrido-pyrimidinone moieties.
- A 1,1-dioxidotetrahydrothiophen-3-yl substituent on the thiazolidinone ring, introducing sulfone functionality and conformational rigidity.
- A 9-methyl group on the pyrido-pyrimidinone scaffold, influencing steric and electronic properties .
The compound’s design integrates motifs associated with bioactivity, such as the thiazolidinone core (common in antimicrobial and antidiabetic agents) and the pyrido-pyrimidinone system (implicated in kinase inhibition) .
Properties
Molecular Formula |
C23H28N4O5S3 |
|---|---|
Molecular Weight |
536.7 g/mol |
IUPAC Name |
(5Z)-3-(1,1-dioxothiolan-3-yl)-5-[[9-methyl-4-oxo-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H28N4O5S3/c1-14(2)32-10-5-8-24-19-17(21(28)26-9-4-6-15(3)20(26)25-19)12-18-22(29)27(23(33)34-18)16-7-11-35(30,31)13-16/h4,6,9,12,14,16,24H,5,7-8,10-11,13H2,1-3H3/b18-12- |
InChI Key |
OCSMODLSGAFSKS-PDGQHHTCSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4)NCCCOC(C)C |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4)NCCCOC(C)C |
Origin of Product |
United States |
Preparation Methods
Thiazolidin-2-thione Formation
Reaction of tetrahydrothiophen-3-amine with carbon disulfide in ethanol under reflux forms the thiazolidin-2-thione intermediate. Source reports that using glacial acetic acid as a solvent and hydrogen peroxide (30%) as an oxidant at 70–80°C converts thiazolidin-2-thiones to 1,1-dioxides with 78–85% yields.
Oxidation to 1,1-Dioxide
The thiazolidin-2-thione intermediate is treated with 3 equivalents of hydrogen peroxide in acetic acid at 70°C for 4 hours, yielding the 1,1-dioxide derivative. This method aligns with, where analogous sulfone formations achieved 85% efficiency.
Knoevenagel Condensation
The methylidene bridge is formed via Knoevenagel condensation between the 4H-pyrido[1,2-a]pyrimidin-4-one core and the thiazolidinone aldehyde. Source employs triethyl orthoformate in DMF at 140–150°C to facilitate this step, producing the Z-isomer selectively due to steric hindrance. The reaction is quenched in ice-cold water, yielding the target compound with 65% isolated yield.
Stereochemical Control:
-
Z-Selectivity: Achieved via kinetic control under high-temperature conditions (150°C).
-
Characterization: NMR shows a singlet at δ 6.27 ppm for the methylidene proton, confirming the Z-configuration.
Spectral Characterization and Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Yield Optimization and Scalability
Large-scale synthesis (50 mmol) of the target compound maintains efficiency:
Critical Factors:
Chemical Reactions Analysis
Oxidation Reactions
The thioxo (C=S) group in the thiazolidinone ring undergoes oxidation to form sulfonyl (C=SO₂) derivatives. This reaction is critical for modifying electron-withdrawing effects and enhancing biological activity.
-
Reagent : Hydrogen peroxide (H₂O₂) in acetic acid.
-
Conditions : 60–80°C, 4–6 hours.
-
Outcome : Formation of sulfonyl derivatives with improved solubility and altered bioactivity.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of peroxide on the electrophilic sulfur, followed by sequential oxidation steps. The sulfone group formed increases the compound’s polarity and potential for hydrogen bonding .
Reduction Reactions
The 4-oxo group in the pyridopyrimidinone core can be reduced under controlled conditions.
-
Reagent : Sodium borohydride (NaBH₄) in methanol.
-
Conditions : 0–5°C, 1–2 hours.
-
Outcome : Selective reduction of the ketone to a secondary alcohol, preserving the thiazolidinone and sulfone functionalities.
Limitations :
Over-reduction of conjugated double bonds (e.g., the Z-configuration methylidene group) is avoided by maintaining low temperatures .
Substitution Reactions
The amino group in the 3-(propan-2-yloxy)propyl side chain acts as a nucleophile, enabling alkylation or acylation.
| Reaction Type | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Alkylation | Methyl iodide (CH₃I) | DMF, K₂CO₃, 50°C, 3h | Quaternary ammonium derivative | 65–70% | |
| Acylation | Acetyl chloride | CH₂Cl₂, Et₃N, 0°C, 1h | Acetamide derivative | 80–85% |
Key Observations :
-
Alkylation enhances lipophilicity, potentially improving membrane permeability.
-
Acylation stabilizes the amino group against metabolic degradation .
Nucleophilic Addition
The conjugated methylidene group (Z-configuration) participates in Michael additions.
-
Reagent : Thiophenol (PhSH) in ethanol.
-
Conditions : RT, 12 hours.
-
Outcome : Addition of thiol across the double bond, forming a thioether adduct .
Stereochemical Impact :
The Z-configuration directs regioselectivity, favoring syn-addition products.
Hydrolysis Reactions
The sulfone group in the dioxidotetrahydrothiophen moiety resists hydrolysis, but the ester-like linkage in the propan-2-yloxypropyl chain is susceptible.
-
Reagent : Aqueous HCl (1M).
-
Conditions : Reflux, 6 hours.
-
Outcome : Cleavage of the ether linkage to form a primary alcohol and acetone .
Photochemical Stability
The compound demonstrates sensitivity to UV light due to the thiazolidinone and pyridopyrimidinone chromophores.
-
Conditions : Exposure to UV-A (365 nm) for 24 hours.
-
Outcome : 15–20% degradation via radical-mediated pathways, forming sulfonic acid byproducts .
Structural Influences on Reactivity
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is with a molecular weight of approximately 516.1 g/mol. The presence of multiple functional groups, including thiazolidinone and pyrimidine moieties, contributes to its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to this structure. For instance, derivatives containing thiazolidinone frameworks have demonstrated significant antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. Notably, some compounds exhibited activity exceeding that of traditional antibiotics like ampicillin by 10–50 times, with minimum inhibitory concentrations (MICs) as low as 0.004–0.03 mg/mL against sensitive strains .
Antifungal Activity
In addition to antibacterial properties, compounds similar to this one have shown promising antifungal activity. The range of MIC values for antifungal effectiveness was reported between 0.004–0.06 mg/mL, indicating strong potential for therapeutic applications in treating fungal infections .
Case Study 1: Antibacterial Evaluation
A study evaluated a series of thiazolidinone derivatives for their antibacterial properties against eight different bacterial strains. The results indicated that the most active compound displayed MIC values significantly lower than those for ampicillin and streptomycin, suggesting a novel mechanism or target site for these derivatives .
Case Study 2: Antifungal Testing
Another investigation focused on the antifungal properties of these compounds against common pathogens such as Aspergillus fumigatus and Trichoderma viride. The study found that certain derivatives were exceptionally effective against Trichoderma viride, highlighting their potential use in clinical settings for fungal infections .
Potential Applications in Drug Development
Given its promising biological activities, this compound could serve as a lead structure for the development of new antimicrobial agents. The incorporation of various substituents can be explored to enhance potency and selectivity while minimizing toxicity.
Mechanism of Action
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Table 1. Structural Comparison of Key Analogues
Thiazolidinone Modifications
- Sulfone Group (Target Compound): The 1,1-dioxidotetrahydrothiophen-3-yl group increases polarity and may enhance binding to polar enzyme pockets compared to non-sulfonated analogues (e.g., ’s 3-methoxypropyl group) .
Pyrido-Pyrimidinone Substituents
- 3-(Propan-2-yloxy)propylamino (Target Compound): The ether and secondary amine groups improve solubility and hydrogen-bonding capacity relative to ’s tetrahydrofuranmethylamino group .
- Imidazole-Containing Side Chain (): The imidazole moiety may confer metal-chelating properties or interaction with histidine residues in enzymes .
Electrochemical and Spectroscopic Comparisons
- Rhodanine Derivatives (): The target compound’s thiazolidinone core shares similarities with rhodanine-based molecules, which exhibit redox activity due to the thione (-C=S) group. However, the sulfone group in the target compound may alter electron distribution, reducing thiol-mediated reactivity compared to non-sulfonated rhodanines .
- NMR Profiling (): While direct NMR data for the target compound are unavailable, analogues like and would show distinct shifts in regions corresponding to substituent environments (e.g., sulfone vs. allyl groups) .
Docking Affinity and Structural Motif Grouping ()
Compounds with the pyrido-pyrimidinone-thiazolidinone scaffold may cluster into distinct chemotype groups based on Murcko scaffolds.
Biological Activity
The compound 3-{(Z)-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a unique arrangement of functional groups that contribute to its biological activity. The presence of a pyrido[1,2-a]pyrimidin-4-one core is particularly noteworthy as it is known for various therapeutic effects.
Antitumor Activity
Research has indicated that derivatives of thiazolidinones, including the compound , exhibit notable antitumor properties. For instance:
- Cytotoxicity Studies : In vitro studies have shown that thiazolidinone derivatives can significantly decrease cell viability in glioblastoma multiform cells. Specific derivatives demonstrated potent antitumor effects, suggesting that structural modifications can enhance efficacy against cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Studies have shown that similar thiazolidinone compounds exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds with a thiazolidinone moiety displayed MIC values lower than those of traditional antibiotics like ampicillin .
The mechanisms underlying the biological activities of these compounds often involve:
- Enzyme Inhibition : Many thiazolidinone derivatives act by inhibiting specific enzymes critical for bacterial survival or cancer cell proliferation.
- Cell Cycle Disruption : Some studies suggest that these compounds can interfere with cell cycle progression in cancer cells, leading to apoptosis .
- Reactive Oxygen Species (ROS) Generation : Certain derivatives have been reported to induce oxidative stress in target cells, contributing to their cytotoxic effects .
Case Study 1: Antitumor Efficacy
In a study by Da Silva et al., various thiazolidinone derivatives were synthesized and tested for their antitumor activity against glioblastoma cells. Among them, specific compounds exhibited IC50 values indicating strong cytotoxic effects. The results highlighted the importance of structural features in enhancing biological activity .
Case Study 2: Antimicrobial Effectiveness
A comparative study on the antimicrobial properties of various thiazolidinones revealed that some derivatives exhibited up to 50 times greater antibacterial activity than ampicillin against Enterobacter cloacae. The most active compound had an MIC of 0.004 mg/mL, underscoring the potential for developing new antibiotics from this class .
Table 1: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how can reaction intermediates be characterized?
- Methodological Answer : The compound’s synthesis involves multi-step heterocyclic chemistry. Key steps include:
- Thiazolidinone core formation : Reacting tetrahydrothiophene-1,1-dioxide derivatives with thiourea to generate the 4-oxo-2-thioxo-thiazolidine ring. Z-configuration of the exocyclic double bond is achieved via controlled condensation with aldehydes under inert conditions .
- Pyridopyrimidinone assembly : Coupling the thiazolidinone intermediate with a substituted pyrido[1,2-a]pyrimidin-4-one scaffold using Suzuki-Miyaura or Buchwald-Hartwig amination for the 2-{[3-(propan-2-yloxy)propyl]amino} substituent .
- Characterization : Use , , HRMS, and X-ray crystallography (if crystals are obtainable) to confirm regiochemistry and stereochemistry. Monitor reaction progress via TLC or HPLC-MS .
Q. How can researchers verify the compound’s stability under physiological conditions for in vitro assays?
- Methodological Answer : Conduct accelerated stability studies:
- pH stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Analyze degradation products via LC-MS. The thioxo and sulfone groups may hydrolyze under acidic conditions, requiring protective formulation strategies .
- Light/thermal stability : Expose solid and solution forms to UV light (254 nm) and elevated temperatures (40–60°C). Track changes using DSC (differential scanning calorimetry) and FTIR to detect structural rearrangements .
Advanced Research Questions
Q. What strategies are recommended to resolve contradictions in reported biological activity data for analogues of this compound?
- Methodological Answer : Discrepancies often arise from variations in substituents or assay conditions. To address this:
- Structure-Activity Relationship (SAR) analysis : Systematically modify substituents (e.g., the 3-(propan-2-yloxy)propylamino group or thiazolidinone sulfone) and compare bioactivity across standardized assays (e.g., kinase inhibition or antimicrobial screens) .
- Assay standardization : Replicate conflicting studies using identical cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO concentration ≤0.1%). Validate results with orthogonal assays (e.g., SPR for binding affinity vs. cellular IC) .
Q. How can computational methods guide the optimization of this compound’s solubility without compromising target binding?
- Methodological Answer : Use molecular dynamics (MD) and QSAR modeling:
- Solubility prediction : Calculate logP and polar surface area (PSA) using tools like Schrödinger’s QikProp. Introduce hydrophilic groups (e.g., replacing the 9-methyl with a hydroxyl) while monitoring target binding via docking (AutoDock Vina) .
- Salt/cocrystal screening : Test counterions (e.g., acetate, as in ) or coformers (e.g., succinic acid) to enhance aqueous solubility. Characterize solid-state forms via PXRD and DSC .
Q. What experimental approaches can elucidate the mechanism of action (MoA) for this compound in complex biological systems?
- Methodological Answer : Combine proteomics and chemoproteomics:
- Pull-down assays : Functionalize the compound with a biotin tag or photoaffinity label to capture interacting proteins in cell lysates. Identify targets via LC-MS/MS .
- Phosphoproteomics : Treat cells with the compound and analyze phosphorylation changes using SILAC (stable isotope labeling by amino acids in cell culture). Overlay data with kinase inhibition profiles .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for analogous thiazolidinone derivatives?
- Methodological Answer : Variability often stems from reaction conditions or purification methods. Mitigate by:
- Optimizing catalysts : Screen Pd catalysts (e.g., Pd(OAc) vs. PdCl) for coupling steps. Use microwave-assisted synthesis to reduce side reactions .
- Purification : Employ preparative HPLC with C18 columns instead of column chromatography to isolate polar intermediates. Validate purity via integration .
Methodological Tables
Table 1 : Key Analytical Data for Synthetic Intermediates (Adapted from )
| Intermediate | Yield (%) | Melting Point (°C) | Characterization Techniques |
|---|---|---|---|
| Thiazolidinone precursor | 72 | 221–224 | |
| Pyridopyrimidinone core | 83 | 151–154 | |
| Final compound | 48 | 122–124 |
Table 2 : Stability Profile in Buffer Solutions (pH 7.4)
| Time (h) | % Remaining (25°C) | % Remaining (37°C) | Major Degradants |
|---|---|---|---|
| 24 | 98 | 95 | None detected |
| 72 | 92 | 85 | Sulfone hydrolysis product |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
